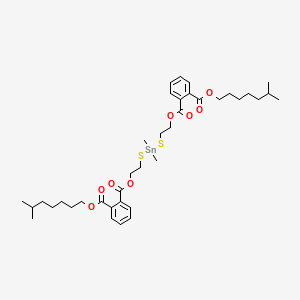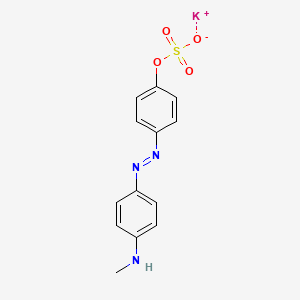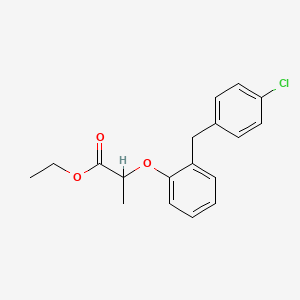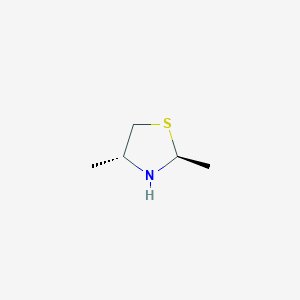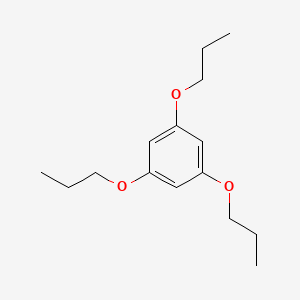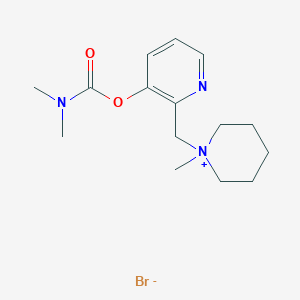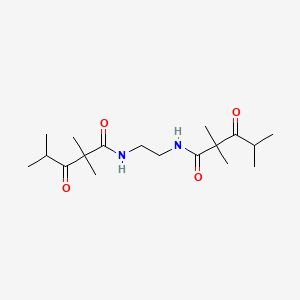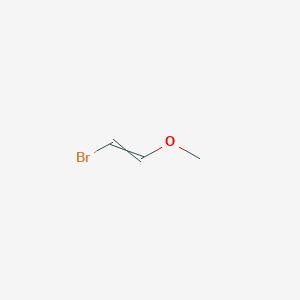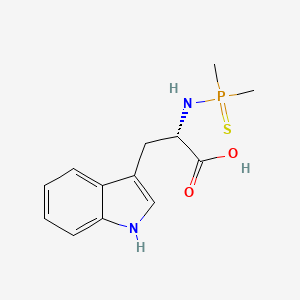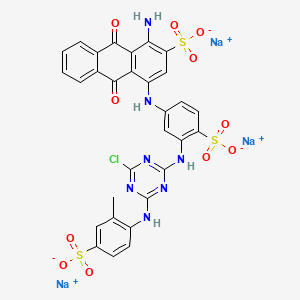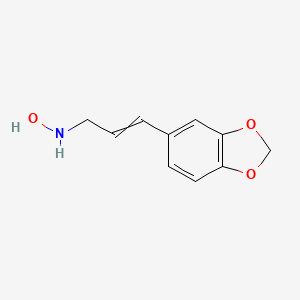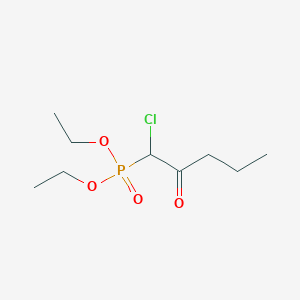
Diethyl (1-chloro-2-oxopentyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-chloro-2-oxopentyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a chlorinated oxopentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-chloro-2-oxopentyl)phosphonate typically involves the reaction of diethyl phosphite with a chlorinated ketone under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-pentanone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-chloro-2-oxopentyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include diethyl (1-azido-2-oxopentyl)phosphonate, diethyl (1-thio-2-oxopentyl)phosphonate, and diethyl (1-alkoxy-2-oxopentyl)phosphonate.
Oxidation: Products include diethyl (1-chloro-2-oxo-2-pentyl)phosphonate.
Reduction: Products include diethyl (1-chloro-2-hydroxypentyl)phosphonate.
Aplicaciones Científicas De Investigación
Diethyl (1-chloro-2-oxopentyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active phosphonates, which can act as enzyme inhibitors or signaling molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of diethyl (1-chloro-2-oxopentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (1-chloro-2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
Uniqueness
Diethyl (1-chloro-2-oxopentyl)phosphonate is unique due to its specific chlorinated oxopentyl chain, which imparts distinct reactivity and biological activity compared to other phosphonates. This structural feature allows for selective interactions with biological targets and provides versatility in synthetic applications .
Propiedades
Número CAS |
66051-19-2 |
|---|---|
Fórmula molecular |
C9H18ClO4P |
Peso molecular |
256.66 g/mol |
Nombre IUPAC |
1-chloro-1-diethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C9H18ClO4P/c1-4-7-8(11)9(10)15(12,13-5-2)14-6-3/h9H,4-7H2,1-3H3 |
Clave InChI |
JUJVETVWPHPGOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(P(=O)(OCC)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
